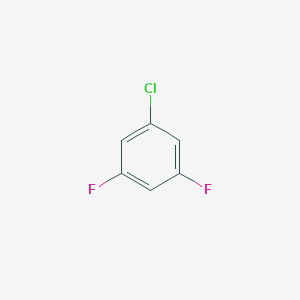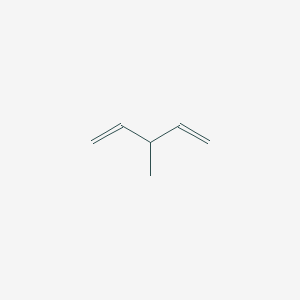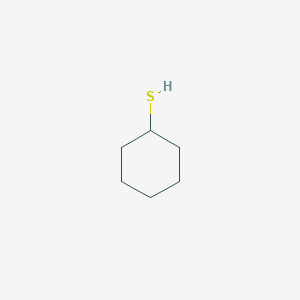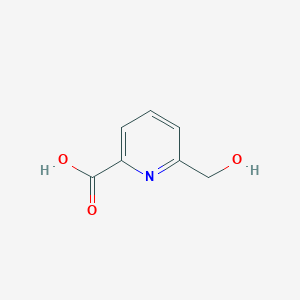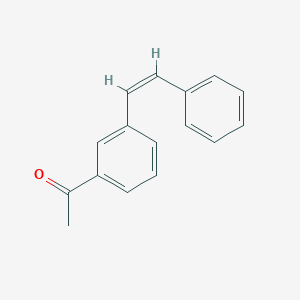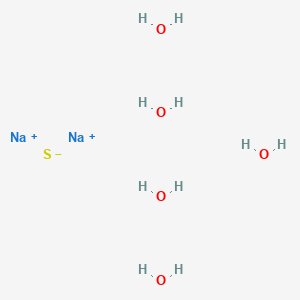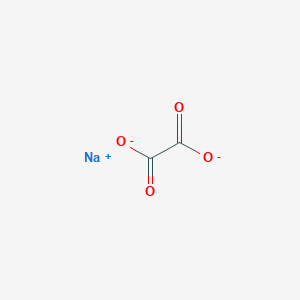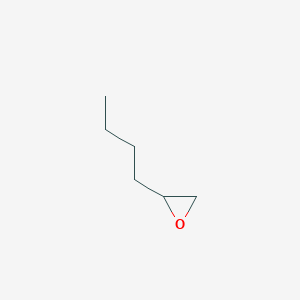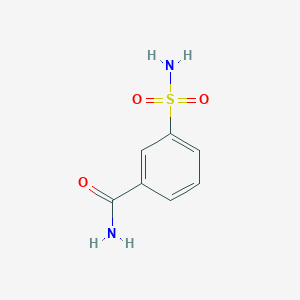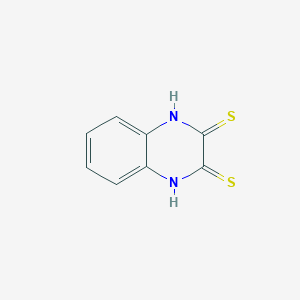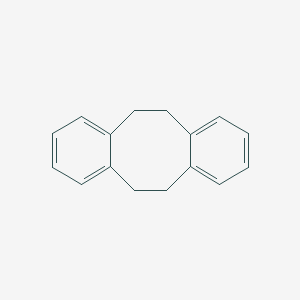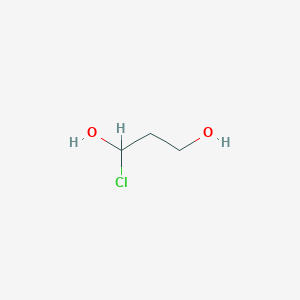
1,3-Propanediol, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, chloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1,3-dichloropropan-2-ol and is a colorless liquid with a strong odor. It is used in the synthesis of various chemicals and has been found to have biological activity, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, chloro- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Propanediol, chloro- can have biochemical and physiological effects on the body. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Propanediol, chloro- in lab experiments is its antimicrobial properties. This makes it a useful compound for studying the effects of microorganisms on various materials and products. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on 1,3-Propanediol, chloro-. One area of interest is its potential use as a natural preservative in food products. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Conclusion
1,3-Propanediol, chloro- is a promising compound that has gained significant attention in scientific research. It has been found to have antimicrobial properties, antioxidant properties, and anti-inflammatory properties. This compound has potential applications in various fields, including the food industry and the medical field. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
1,3-Propanediol, chloro- can be synthesized through the reaction of epichlorohydrin with sodium hydroxide. This reaction produces 1,3-dichloropropan-2-ol as a byproduct, which can be isolated and purified. This method of synthesis is widely used in the production of 1,3-Propanediol, chloro- for research purposes.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, chloro- has been found to have several potential applications in scientific research. It has been studied for its antimicrobial properties and has been found to be effective against a range of bacteria and fungi. This compound has also been studied for its potential use as a preservative in various products, including cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
1331-07-3 |
|---|---|
Produktname |
1,3-Propanediol, chloro- |
Molekularformel |
C3H7ClO2 |
Molekulargewicht |
110.54 g/mol |
IUPAC-Name |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
InChI-Schlüssel |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
Kanonische SMILES |
C(CO)C(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



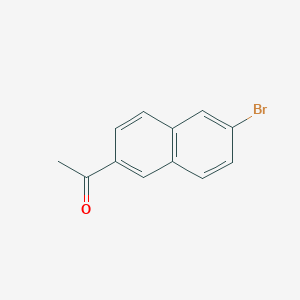
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
